1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea
Description
1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea is a urea derivative featuring a furan-3-yl substituent attached to a propan-2-yl group and a 2-methoxyethyl moiety on the urea scaffold. Urea derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
1-[1-(furan-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-9(7-10-3-5-16-8-10)13-11(14)12-4-6-15-2/h3,5,8-9H,4,6-7H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMGIQXJKNNHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea is an organic compound that has garnered attention for its potential biological activities. This compound features a furan ring, a propyl group, and a methoxyethyl group attached to a urea moiety, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is . The structure can be represented as follows:
This compound's solubility and reactivity are influenced by the presence of the furan ring and the methoxyethyl group, which enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The furan ring can undergo oxidation, while the urea moiety may participate in hydrogen bonding with biological macromolecules. These interactions can lead to modulation of various biochemical pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. A study conducted by utilized molecular docking techniques to predict its efficacy against Escherichia coli. The docking scores suggested significant binding affinity, indicating potential as an antibacterial agent.
Anticancer Potential
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.
Case Studies
- Antibacterial Activity : A study published in ResearchGate evaluated the antibacterial effects of various compounds derived from natural sources, including derivatives similar to this compound. Results showed a notable reduction in bacterial growth, supporting its potential use in clinical applications against resistant strains .
- Anticancer Activity : Another investigation focused on the compound's effects on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that this compound could serve as a lead for developing new anticancer therapies .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 1-(Furan-2-yl)propan-2-yl urea | Lacks methoxyethyl group | Different solubility and activity profile |
| 3-(2-Methoxyethyl)urea | Lacks furan ring | Reduced biological activity |
| 1-(1-(Furan-2-yl)propan-2-yl)urea | Lacks methoxyethyl group | Affects solubility and biological activity |
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and functional features of 1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea with related urea derivatives:
Key Observations :
- Electronic Effects : The furan-3-yl group in the target compound introduces electron-rich aromaticity, contrasting with electron-deficient substituents like CF₃ (Compound 2, ) or Cl (Compound 10, ). This may influence π-π stacking or charge-transfer interactions in biological systems.
- Solubility: The 2-methoxyethyl chain enhances aqueous solubility compared to purely aromatic substituents (e.g., phenyl or pyrazole in ). However, this is less pronounced than in hydroxymethyl derivatives ().
- Synthetic Accessibility : Analogous compounds (e.g., ) utilize carbamate intermediates or substitution reactions with amines, suggesting feasible routes for synthesizing the target compound.
Computational Insights
Density functional theory (DFT) studies on urea derivatives () highlight the importance of substituent effects on H-bonding and charge distribution. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
